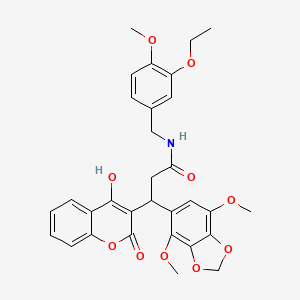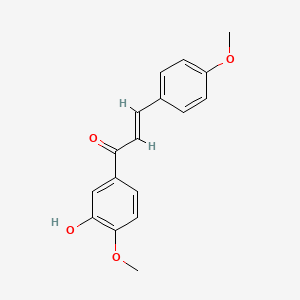
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4,7-dimetoxi-1,3-benzodioxol-5-il)-N-(3-etoxi-4-metoxi-bencil)-3-(4-hidroxi-2-oxo-2H-croman-3-il)propanamida” es un compuesto orgánico complejo que presenta múltiples grupos funcionales, incluidos los grupos benzodioxol, cromonona y amida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de “3-(4,7-dimetoxi-1,3-benzodioxol-5-il)-N-(3-etoxi-4-metoxi-bencil)-3-(4-hidroxi-2-oxo-2H-croman-3-il)propanamida” generalmente implica reacciones orgánicas de varios pasos. Los pasos clave pueden incluir:
Formación del grupo benzodioxol: Esto se puede lograr mediante la metoxilación de un precursor adecuado.
Síntesis del núcleo de cromonona: Esto implica la ciclación de un precursor adecuado en condiciones ácidas o básicas.
Reacciones de acoplamiento: Los intermedios de benzodioxol y cromonona se acoplan usando reactivos como agentes de acoplamiento (por ejemplo, EDC, DCC) para formar el enlace amida final.
Métodos de producción industrial
La producción industrial de este compuesto requeriría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto puede implicar el uso de equipos de síntesis automatizados y parámetros de control de reacción estrictos.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxi e hidroxi.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo en el grupo cromonona.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en varias posiciones de los anillos aromáticos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, nucleófilos como aminas y tioles.
Productos principales
Los principales productos de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Para
Propiedades
Fórmula molecular |
C31H31NO10 |
|---|---|
Peso molecular |
577.6 g/mol |
Nombre IUPAC |
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(4-hydroxy-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C31H31NO10/c1-5-39-23-12-17(10-11-22(23)36-2)15-32-25(33)14-19(26-27(34)18-8-6-7-9-21(18)42-31(26)35)20-13-24(37-3)29-30(28(20)38-4)41-16-40-29/h6-13,19,34H,5,14-16H2,1-4H3,(H,32,33) |
Clave InChI |
SRURIRPXRFGLSU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)CNC(=O)CC(C2=CC(=C3C(=C2OC)OCO3)OC)C4=C(C5=CC=CC=C5OC4=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,3-dichlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050069.png)
![6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050072.png)
![(2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid](/img/structure/B11050079.png)
![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-chlorobenzylidene)-2-(2-chlorophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11050088.png)
![N-benzyl-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11050090.png)
![3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile](/img/structure/B11050098.png)

![4,4-Dimethyl-6-[(2-pyridylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11050117.png)
![2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide](/img/structure/B11050123.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-pyridyl)piperidine](/img/structure/B11050130.png)
![2-methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B11050136.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B11050146.png)
![1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050150.png)
![5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B11050158.png)
